molecular formula C6H13Cl3Si B094249 Thexyltrichlorosilane CAS No. 18151-53-6

Thexyltrichlorosilane

Cat. No. B094249
CAS RN: 18151-53-6
M. Wt: 219.6 g/mol
InChI Key: OMLLOLAFIFULFX-UHFFFAOYSA-N
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Patent
US06046350

Procedure details

A two-liter autoclave (Husteroy) equipped with a stirrer was charged in a nitrogen atmosphere with 177 grams (2.10 mols) of 2,3-dimethyl-2-butene, 562 grams (4.16 mols) of trichlorosilane and 100 grams (0.41 mol) of 1,1'-azobiscyclohexanecarbonitrile. The mixture was stirred and heated at a temperature of 130° C. for 3 hours. The resulting reaction liquid was purified by distillation thereby obtaining 406 grams of 1,1,2-trimethylpropyltrichlorosilane (yield: 88%).
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
562 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[C:4]([CH3:6])[CH3:5])[CH3:3].[Cl:7][SiH:8]([Cl:10])[Cl:9].N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>>[CH3:1][C:2]([Si:8]([Cl:10])([Cl:9])[Cl:7])([CH3:3])[CH:4]([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
177 g
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
562 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
100 g
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-liter autoclave (Husteroy) equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The resulting reaction liquid
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)C)(C)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 406 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.